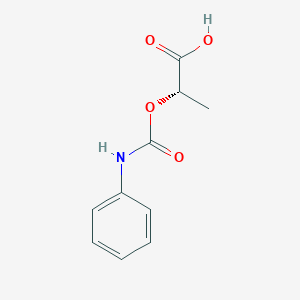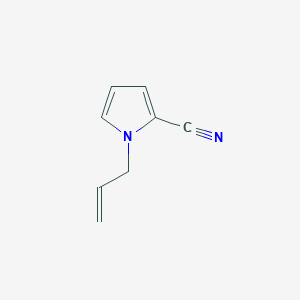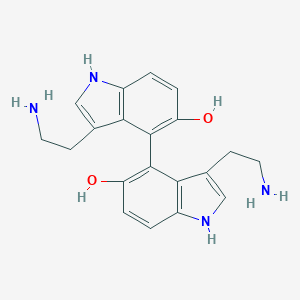
5,5'-Dihydroxy-4,4'-bitryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-Dihydroxy-4,4'-bitryptamine, also known as bufotenine, is a naturally occurring tryptamine found in various plants and animals. It has been used for centuries in traditional medicine and shamanic rituals, and has recently gained attention in scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
Bufotenine acts primarily on the serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. It also has affinity for other receptors such as the dopamine D1 and D2 receptors, and the alpha-adrenergic receptors. Its mechanism of action is not fully understood, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
Bufotenine has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of the neurotransmitters serotonin, dopamine, and norepinephrine in the brain, and to decrease levels of the stress hormone cortisol. It also has anti-inflammatory and antioxidant effects, and may have a protective effect on neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bufotenine has advantages and limitations for lab experiments. Its availability is limited due to its classification as a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. However, it has been used in animal studies and in vitro experiments to study its effects on various physiological systems. Its potential therapeutic applications make it an interesting target for further research.
Direcciones Futuras
There are several future directions for research on 5,5'-Dihydroxy-4,4'-bitryptamine. One area of interest is its potential use in treating depression and anxiety, as it has been shown to have antidepressant and anxiolytic effects in animal models. Another area of interest is its potential use in treating Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on other physiological systems.
Métodos De Síntesis
Bufotenine can be synthesized from tryptamine, which is a common precursor for many psychoactive compounds. The synthesis involves the reaction of tryptamine with 5-hydroxyindole-3-acetaldehyde, followed by reduction with sodium borohydride. The final product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
Bufotenine has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and may have potential in treating conditions such as depression, anxiety, and Parkinson's disease.
Propiedades
Número CAS |
108535-01-9 |
|---|---|
Fórmula molecular |
C20H22N4O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-4-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C20H22N4O2/c21-7-5-11-9-23-13-1-3-15(25)19(17(11)13)20-16(26)4-2-14-18(20)12(6-8-22)10-24-14/h1-4,9-10,23-26H,5-8,21-22H2 |
Clave InChI |
KEVPJLBSMTXTHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O |
SMILES canónico |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O |
Otros números CAS |
108535-01-9 |
Sinónimos |
5,5'-dihydroxy-4,4'-bitryptamine DHBT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]phenol](/img/structure/B34266.png)
![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2-(3-methylbutoxy)benzamide](/img/structure/B34268.png)

![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
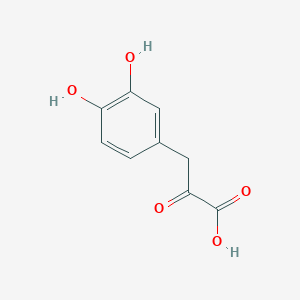
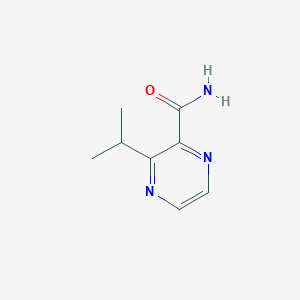
![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)
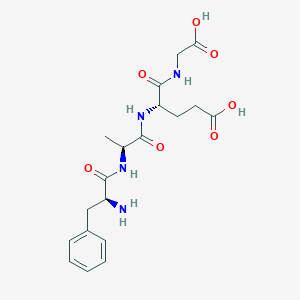
![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)
